molecular formula C11H16N2O B1280180 3-Amino-N-isopropyl-4-methylbenzamide CAS No. 76765-62-3

3-Amino-N-isopropyl-4-methylbenzamide

Cat. No.: B1280180
CAS No.: 76765-62-3
M. Wt: 192.26 g/mol
InChI Key: BOJJGTFACPPFRY-UHFFFAOYSA-N
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Description

3-Amino-N-isopropyl-4-methylbenzamide (CAS: 76765-62-3) is a substituted benzamide derivative characterized by an amino group at the 3-position, a methyl group at the 4-position on the benzene ring, and an isopropylamide substituent at the N-position. This compound falls under the broader class of aromatic amides, which are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anti-inflammatory properties .

Properties

IUPAC Name

3-amino-4-methyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJJGTFACPPFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504230
Record name 3-Amino-4-methyl-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76765-62-3
Record name 3-Amino-4-methyl-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N-isopropyl-4-methylbenzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-isopropyl-4-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-isopropyl-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-isopropyl-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-N-isopropyl-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino group and the benzamide structure allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and similarities between 3-Amino-N-isopropyl-4-methylbenzamide and selected analogs:

Compound Name CAS Number Substituents (Benzene Ring) Amide Group (N-Substituent) Molecular Weight Key Features
This compound 76765-62-3 3-NH₂, 4-CH₃ Isopropyl 220.31* Discontinued
2-Amino-N-propylbenzamide 56814-10-9 2-NH₂, 4-H Propyl 192.23 Flexible alkyl chain; amino at 2-position
N-(4-Aminobutyl)benzamide 5692-23-9 4-NH₂ (on butyl chain) Benzamide 206.28 Extended aminobutyl chain; altered polarity
3-Amino-4-methoxybenzamide N/A 3-NH₂, 4-OCH₃ H (unsubstituted) 180.17 Methoxy enhances solubility but reduces lipophilicity
N-(3-Aminopropyl)-4-isopropylbenzamide N/A 4-CH(CH₂)₂ 3-Aminopropyl 220.31* Isopropyl on ring; aminopropyl enhances basicity

*Molecular weight calculated based on formula C₁₂H₁₈N₂O.

Key Observations :

  • Substituent Effects: The 4-methyl group in this compound contributes to lipophilicity, whereas the 4-methoxy group in 3-amino-4-methoxybenzamide increases polarity and hydrogen-bonding capacity .
  • Amide Modifications: Replacing isopropyl with propyl (2-amino-N-propylbenzamide) reduces steric bulk, possibly enhancing metabolic stability but reducing target affinity .

Biological Activity

3-Amino-N-isopropyl-4-methylbenzamide (C11H16N2O) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features an amino group attached to a benzamide structure, with an isopropyl substituent at the nitrogen atom and a methyl group at the para position of the aromatic ring. Its chemical structure can be represented as follows:

C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Nitration : Starting from 4-methylbenzoic acid, nitration is conducted using a mixture of concentrated sulfuric and nitric acids to yield 3-nitro-4-methylbenzoic acid.
  • Reduction : The nitro group is reduced to an amino group using iron powder in hydrochloric acid, resulting in 3-amino-4-methylbenzoic acid.
  • Amidation : Finally, this acid is reacted with isopropylamine in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form the target compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, potentially inhibiting enzymatic activity. Additionally, the hydrophobic nature of the isopropyl and methyl groups may enhance its bioavailability by facilitating interactions with lipid membranes.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits promising antimicrobial and anticancer activities:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural DifferencesNotable Activities
3-Amino-N-isobutyl-4-methylbenzamideIsobutyl group instead of isopropylSimilar antimicrobial properties
4-Amino-N-isopropyl-3-methylbenzamidePositioning of amino and methyl groupsPotentially altered interactions
3-Amino-N,N-dimethylbenzamideDimethyl substitution at nitrogenDifferent pharmacokinetic profiles

The structural variations among these compounds influence their reactivity and biological activities, making them suitable for different applications in medicinal chemistry .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of this compound on human leukemia cell lines. The compound was found to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM over a 48-hour treatment period. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces programmed cell death through intrinsic pathways .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15 µg/mL to 30 µg/mL, suggesting its potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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